molecular formula C25H22ClFN4O B289229 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone

Katalognummer B289229
Molekulargewicht: 448.9 g/mol
InChI-Schlüssel: DMHYHYAANYOITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thus preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, as well as the reduction of beta-amyloid plaque accumulation in Alzheimer's disease models.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, reduction of beta-amyloid plaque accumulation, and inhibition of vascular smooth muscle cell proliferation. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a high affinity for the ATP-binding site of the EGFR, making it a potent inhibitor of this signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high potency and specificity for the EGFR signaling pathway. However, it also has some limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several potential future directions for research involving 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, including the development of more potent and selective inhibitors of the EGFR signaling pathway, as well as the investigation of its potential use in combination with other therapies for cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone and its potential use in other disease models.

Synthesemethoden

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 3-fluoro-4-nitrobenzoic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR signaling pathway, which is often dysregulated in cancer cells. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing the accumulation of beta-amyloid plaques. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied for its potential use in treating cardiovascular disease by inhibiting the proliferation of vascular smooth muscle cells.

Eigenschaften

Molekularformel

C25H22ClFN4O

Molekulargewicht

448.9 g/mol

IUPAC-Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-(4-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C25H22ClFN4O/c26-18-4-3-5-21(16-18)30-14-12-29(13-15-30)17-24-28-23-7-2-1-6-22(23)25(32)31(24)20-10-8-19(27)9-11-20/h1-11,16H,12-15,17H2

InChI-Schlüssel

DMHYHYAANYOITE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl

Kanonische SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.